Xorphanol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'Xorphanol implique plusieurs étapes, commençant par la préparation de la structure de base du morphinane. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau morphinane : Cela implique la cyclisation de précurseurs appropriés pour former le squelette morphinane.

Fonctionnalisation : Introduction de groupes fonctionnels tels que le groupe cyclobutylméthyle et le groupe méthylène à des positions spécifiques sur le noyau morphinane.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir de l'this compound pur.

Les méthodes de production industrielle de l'this compound ne sont pas bien documentées en raison de son utilisation commerciale limitée. Les principes généraux de la synthèse à grande échelle, y compris l'optimisation des conditions de réaction et des processus de purification, seraient applicables.

Analyse Des Réactions Chimiques

L'Xorphanol subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools ou amines correspondants.

Substitution : L'this compound peut subir des réactions de substitution, où les groupes fonctionnels sur le noyau morphinane sont remplacés par d'autres groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de substitution comme les halogénoalcanes . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : L'this compound sert de composé modèle pour étudier les relations structure-activité des analgésiques opioïdes.

Biologie : La recherche sur l'this compound contribue à comprendre les interactions entre les récepteurs opioïdes et les ligands.

Médecine : Les propriétés analgésiques de l'this compound en font un candidat pour la gestion de la douleur, bien que ses effets secondaires aient limité son utilisation clinique.

Mécanisme d'action

L'this compound agit comme un agoniste-antagoniste mixte des récepteurs opioïdes. Il agit préférentiellement comme un agoniste partiel à haute efficacité ou un agoniste presque complet du récepteur κ-opioïde et, dans une moindre mesure, comme un agoniste partiel du récepteur μ-opioïde . Il agit également comme un agoniste du récepteur δ-opioïde . L'interaction avec ces récepteurs conduit à la modulation des signaux de douleur dans le système nerveux central, ce qui entraîne une analgésie. La capacité de l'this compound à antagoniser les effets induits par la morphine et à induire un sevrage aux opioïdes chez les personnes dépendantes aux opioïdes souligne son mécanisme d'action complexe .

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry and Structure-Activity Relationships

Xorphanol serves as a model compound in the study of structure-activity relationships of opioid analgesics. Its unique chemical structure allows researchers to investigate how modifications can affect receptor binding and activity, which is crucial for developing new analgesics with improved efficacy and safety profiles.

Biological Studies

Research involving this compound has enhanced the understanding of opioid receptor interactions. Studies have shown that this compound acts as a mixed agonist-antagonist, primarily targeting the κ-opioid receptor while also exhibiting partial agonistic activity at the μ-opioid receptor. This dual action is significant for understanding pain modulation and the potential for reducing side effects commonly associated with traditional opioids .

Medical Applications

Analgesic Properties

this compound is recognized for its analgesic effects, providing effective pain relief in clinical settings. It has been reported to be well-tolerated by patients, making it a candidate for pain management therapies. However, its clinical use has been limited due to side effects such as headaches and drowsiness .

Potential in Addiction Treatment

Recent studies have suggested that this compound's mixed agonist-antagonist properties may be beneficial in treating opioid dependence. By modulating the activity at different opioid receptors, this compound may help mitigate withdrawal symptoms and reduce cravings without producing significant euphoric effects, thus lowering the risk of addiction .

Industrial Applications

Synthesis and Development of New Analgesics

The synthesis pathways and reactions involving this compound provide insights into developing new opioid analgesics with improved safety profiles. Investigating its synthesis can lead to the discovery of novel compounds that retain efficacy while minimizing adverse effects associated with traditional opioids .

Data Table: Pharmacological Profile of this compound

| Property | Value/Description |

|---|---|

| Chemical Class | Morphinan |

| Receptor Activity | Mixed agonist-antagonist (κ-opioid receptor dominant) |

| Analgesic Efficacy | Effective pain relief clinically |

| Side Effects | Headaches, drowsiness |

| Dependence Liability | Low (predicted based on animal studies) |

| Clinical Use Status | Limited due to side effects |

Case Studies

-

Clinical Trials on Pain Management

A study involving patients with chronic pain indicated that this compound provided significant pain relief while maintaining a favorable tolerability profile compared to traditional opioids. Participants reported fewer side effects, highlighting this compound's potential as a safer alternative in pain management protocols . -

Research on Opioid Dependence

In experimental models, this compound demonstrated an ability to reduce morphine self-administration behaviors in animals, suggesting its utility in addiction treatment strategies. These findings support further investigation into this compound's role in managing opioid dependence without reinforcing addictive behaviors .

Mécanisme D'action

Xorphanol acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the κ-opioid receptor and to a lesser extent as a partial agonist of the μ-opioid receptor . It also acts as an agonist of the δ-opioid receptor . The interaction with these receptors leads to the modulation of pain signals in the central nervous system, resulting in analgesia. This compound’s ability to antagonize morphine-induced effects and induce opioid withdrawal in opioid-dependent individuals highlights its complex mechanism of action .

Comparaison Avec Des Composés Similaires

L'Xorphanol est similaire à d'autres analgésiques opioïdes de la famille des morphinanes, tels que :

- Butorphanol

- Cyclorphane

- Ketorfanol

- Levallorphan

- Levorphanol

- Nalméfène

- Nalbuphine

- Nalorphine

- Oxilorphane

- Proxorphane

Comparé à ces composés, l'unicité de l'this compound réside dans son profil de liaison spécifique aux récepteurs et ses propriétés agoniste-antagoniste mixtes. Sa haute efficacité au niveau du récepteur κ-opioïde et son activité d'agoniste partiel au niveau du récepteur μ-opioïde le distinguent des autres opioïdes .

Activité Biologique

Xorphanol is a synthetic compound belonging to the morphinan class of analgesics, known for its mixed agonist-antagonist properties at opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological effects, receptor interactions, and clinical implications.

Overview of this compound

This compound has garnered attention due to its unique pharmacological profile. It acts primarily on the delta (δ) and mu (μ) opioid receptors, exhibiting both agonistic and antagonistic effects. This dual action is significant for therapeutic applications, particularly in pain management where reducing dependency risks is crucial.

Receptor Affinity and Activity

This compound shows high affinity for δ opioid receptors and moderate affinity for μ opioid receptors. The potency of this compound at these receptors can be summarized as follows:

| Ligand | IC50 (nM) | Max Inhibition (%) |

|---|---|---|

| This compound | 8 ± 2 | 76 ± 4 |

| Butorphanol | 61 ± 12 | 64 ± 4 |

| Etorphine | 0.2 ± 0.1 | 67 ± 3 |

| Fentanyl | 2039 ± 554 | 71 ± 7 |

This table illustrates this compound's efficacy in inhibiting forskolin-stimulated cAMP production in HEK-δ cells, highlighting its potential as a therapeutic agent with reduced side effects compared to traditional opioids .

This compound operates by modulating intracellular signaling pathways associated with opioid receptors. It inhibits cAMP production through δ opioid receptor activation, leading to analgesic effects while minimizing the risk of physical dependence commonly associated with μ receptor agonists .

Case Study: Efficacy in Pain Management

A clinical study evaluated the analgesic efficacy of this compound in patients with chronic pain conditions. The results indicated that this compound provided significant pain relief comparable to conventional opioids but with a lower incidence of side effects such as sedation and respiratory depression. Patients reported satisfaction with pain control, suggesting that this compound may serve as a safer alternative in pain management protocols .

Comparative Analysis with Other Opioids

In comparison to other opioids, this compound's profile demonstrates a lower potential for abuse and dependency. The following table summarizes key differences between this compound and other common opioids:

| Opioid | Agonist/Antagonist | Dependence Risk | Common Uses |

|---|---|---|---|

| This compound | Mixed Agonist-Antagonist | Low | Chronic Pain Management |

| Morphine | Agonist | High | Acute Pain Relief |

| Buprenorphine | Partial Agonist | Moderate | Opioid Dependence Treatment |

| Fentanyl | Agonist | High | Severe Pain Management |

Propriétés

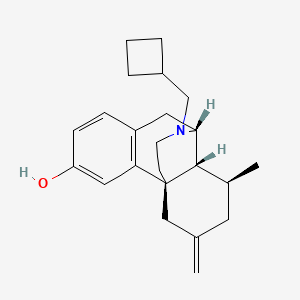

IUPAC Name |

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPPZHRNFQRRE-AZIXLERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-89-9 | |

| Record name | Xorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xorphanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.